4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine
Description
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,3-thiazole moiety substituted with a 4-nitrophenyl group. The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) contributes to the compound’s polarity and hydrogen-bonding capacity, while the thiazole-nitrophenyl system introduces aromaticity and electron-withdrawing effects. This structure is synthesized via multistep reactions, typically involving:
Formation of 4-(4-nitrophenyl)thiosemicarbazide from 4-nitrophenyl isothiocyanate and hydrazine hydrate .
Ring closure of the thiosemicarbazide with carbon disulfide to yield 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione .
Final substitution with 4-(chloroacetyl)morpholine to install the morpholine-thiazole backbone .
The compound’s nitro group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for antimycobacterial, antifungal, and kinase inhibitor applications .
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-16(18)11-3-1-10(2-4-11)12-9-20-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCUESNGZMFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine (C₁₃H₁₃N₃O₃S) comprises a 1,3-thiazole core substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a morpholine moiety. The nitro group confers electron-withdrawing characteristics, while the morpholine ring introduces conformational flexibility and hydrogen-bonding capacity. Synthetic challenges include regioselective thiazole formation, nitrophenyl incorporation, and efficient morpholine coupling without side reactions.
Thiazole Ring Formation: Cyclocondensation Strategies
The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thiourea derivatives. For 4-(4-nitrophenyl)-1,3-thiazol-2-amine, the precursor is synthesized by reacting 4-nitroacetophenone with thiourea in the presence of bromine and thionyl chloride.
Reaction Conditions :
- Step 1 : 4-Nitroacetophenone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in thionyl chloride (5 vol) at 80–85°C for 4–6 hours.
- Step 2 : Bromine (1.1 equiv) is added dropwise at 0–5°C, followed by stirring for 2 hours to afford the α-bromoketone intermediate.
- Step 3 : Cyclocondensation with ammonium thiocyanate yields the 2-aminothiazole derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–82% | |
| Reaction Time (Step 3) | 5–6 hours | |
| Purity (HPLC) | ≥95% |
Morpholine Integration: Nucleophilic Substitution
The 2-amine group of the thiazole intermediate undergoes substitution with morpholine. This step requires activation of the amine, often via conversion to a better-leaving group (e.g., chloride) using agents like thionyl chloride or cyanuric chloride.
Protocol from Patent Literature :
- Chlorination : 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (1.0 equiv) is treated with cyanuric chloride (1.5 equiv) in 1,4-dioxane at 25–30°C for 0.5–1 hour to form the dichlorotriazinyl intermediate.
- Morpholine Coupling : Morpholine (2.0 equiv) and triethylamine (3.0 equiv) are added, and the mixture is stirred at 80–85°C for 5–6 hours.
Optimization Insights :
- Excess morpholine ensures complete displacement of chlorine.
- Triethylamine neutralizes HCl byproducts, preventing protonation of the amine nucleophile.
Yield and Characterization :
| Parameter | Value | Source |
|---|---|---|
| Isolated Yield | 85–90% | |
| ¹H NMR (CDCl₃) | δ 3.82–3.86 (m, 4H, OCH₂), 2.45 (br, 4H, NCH₂) | |
| MS (m/z) | 291.33 [M+H]⁺ |
Alternative Pathways: One-Pot Synthesis
Recent advances explore one-pot methodologies to streamline synthesis. A modified approach combines thiazole formation and morpholine coupling in a single reactor:
- Simultaneous Cyclocondensation and Substitution :
Advantages :
Crystallization and Purification
Final purification is critical for pharmaceutical-grade material. The crude product is recrystallized from ethyl acetate or ethanol/water mixtures.
| Solvent System | Yield | Purity (HPLC) |
|---|---|---|
| Ethyl Acetate | 76% | 98.5% |
| Ethanol/Water (3:1) | 82% | 99.1% |
Scalability and Industrial Considerations
Process Intensification :
- Continuous-flow reactors reduce reaction times by 40% compared to batch processes.
- Solvent recovery systems (e.g., toluene distillation) improve sustainability.
Safety Metrics :
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution may require strong acids or bases, while nucleophilic substitution can be facilitated by polar aprotic solvents and bases like potassium carbonate.
Major Products
Reduction: The major product is 4-[4-(4-aminophenyl)-1,3-thiazol-2-yl]morpholine.
Substitution: Products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound serves as a precursor for synthesizing various pharmacologically active agents, particularly in the development of antimicrobial and anticancer drugs. Thiazole derivatives are noted for their diverse biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their effectiveness against various bacterial strains. For example, compounds derived from thiazole scaffolds have shown promising activity against multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that thiazole-based compounds can inhibit cancer cell proliferation. A study demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against human breast adenocarcinoma cells (MCF7), suggesting their potential as anticancer agents .
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of thiazole derivatives, researchers synthesized a series of compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than established antibiotic standards, highlighting their potential as new antimicrobial agents .
Catalysis
Environmental Applications
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine has been explored for its catalytic properties in reducing organic pollutants. The compound's ability to facilitate reactions under mild conditions makes it suitable for environmental applications, particularly in the degradation of harmful substances .
Case Study: Catalyst Development
Research has focused on developing catalysts based on this compound for the reduction of nitro compounds to amines. The catalytic efficiency was assessed under various conditions, demonstrating its potential for use in green chemistry processes aimed at minimizing environmental impact .
Material Science
Molecular Interactions and Crystal Engineering
The unique structural characteristics of this compound make it an interesting candidate for studies in molecular interactions and crystal engineering. Its ability to form stable complexes with metals and other ligands is being investigated for potential applications in sensor technology and material synthesis .
Mechanism of Action
The mechanism of action of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological macromolecules. The thiazole ring can engage in π-π stacking and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine and analogs:
Key Observations :
- Morpholine vs. Thiomorpholine : Replacing oxygen with sulfur in the morpholine ring (thiomorpholine) raises logP by ~0.7 units, improving membrane permeability but reducing hydrogen-bonding capacity .
Crystallographic and Conformational Differences
- The thiomorpholine analog forms centrosymmetric dimers via C–H···O hydrogen bonds, whereas morpholine derivatives adopt planar conformations with weaker intermolecular interactions .
- Thiazole-containing compounds (e.g., ) exhibit isostructural packing with triclinic symmetry, influenced by thiazole’s rigidity and substituent orientation .
Biological Activity
4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine is a compound that belongs to the thiazole class of heterocycles, which are known for their diverse biological activities. The presence of the nitrophenyl and morpholine groups enhances its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activities
The compound has been associated with several biological activities, including:
- Antioxidant Properties : Thiazole derivatives often exhibit antioxidant capabilities, which can protect cells from oxidative stress.
- Analgesic and Anti-inflammatory Effects : These compounds show promise in pain relief and reducing inflammation.
- Antimicrobial Activity : Significant activity against various bacterial strains has been documented.
- Antitumor Activity : Some studies suggest potential cytotoxic effects on cancer cells.
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring Interactions : The thiazole moiety interacts with biological targets via electrophilic and nucleophilic substitutions, which can influence various biochemical pathways .
- Lipophilicity : The morpholine group increases the compound's lipophilicity, facilitating better membrane permeability and bioavailability .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiazole derivatives. The compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated that while the antibacterial activity was moderate (MIC values ranging from 100–400 μg/mL), certain derivatives showed enhanced antifungal activity against Candida albicans with MIC values around 50 μg/mL .
Antitumor Studies
Research has indicated that thiazole derivatives possess cytotoxic properties. A structure-activity relationship analysis revealed that modifications on the phenyl ring could enhance antitumor activity. For instance, compounds with electron-withdrawing groups like nitro showed improved efficacy against cancer cell lines .
Case Studies
- In Vivo Studies : In a rat model, the metabolism of related nitrophenyl thiazoles was examined, revealing pathways such as reduction and N-dealkylation as significant metabolic routes .
- In Vitro Assessments : Various thiazole derivatives were screened for their ability to inhibit bacterial growth. Notably, compounds with specific substituents demonstrated potent activity against resistant strains .
Data Tables
Q & A
Q. Methodological Approach :
- X-ray Crystallography : Resolve single crystals grown via slow evaporation (e.g., in ethanol) to determine bond lengths and angles (e.g., C–C = 0.004–0.007 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., morpholine protons at δ 3.6–3.8 ppm; thiazole C2 at δ 165 ppm) .
- FT-IR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .
Advanced: What strategies are effective for analyzing contradictory bioactivity data across structural analogs?
Q. Case Study :
- Data Discrepancies : Analog 4-(4-Aminophenyl)morpholine shows 32x higher activity than 4-(4-Nitrophenyl)morpholine in enzyme assays .
Resolution Steps :
Redox Profiling : Test nitro-to-amine conversion under physiological conditions (e.g., via LC-MS).
Docking Studies : Compare binding affinities using AutoDock Vina (nitro groups may sterically hinder target binding) .
Q. SAR Table :
| Analog | Substituent | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Nitrophenyl derivative | -NO₂ | 12.3 | |
| 4-Aminophenyl derivative | -NH₂ | 0.38 | |
| 4-Fluorophenyl derivative | -F | 8.7 |
Advanced: How can researchers address synthetic by-products or impurities in scaled-up reactions?
Q. Analytical Workflow :
- HPLC-PDA : Detect by-products (e.g., 4-Chlorophenyl analogs) using a C18 column (λ = 254 nm) .
- GC-MS : Identify volatile impurities (e.g., unreacted morpholine) with electron ionization .
- Crystallization : Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to exclude co-crystallized impurities .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Protocol :
ADMET Prediction : Use SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP inhibition .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers .
Metabolite Prediction : Employ GLORYx to identify potential sulfation or glucuronidation sites .
Basic: What safety protocols are critical when handling this compound in the lab?
Q. Safety Measures :
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (LD₅₀ > 2000 mg/kg in rats) .
- Spill Management : Neutralize with activated charcoal; dispose via hazardous waste channels .
- First Aid : For skin contact, wash with 10% sodium bicarbonate solution .
Advanced: How can researchers resolve discrepancies in crystallographic data for polymorphic forms?
Q. Case Example :
- Polymorph A (P1 space group): a = 7.236 Å, α = 71.67° .
- Polymorph B (P21/c): a = 8.912 Å, β = 92.5° .
Resolution Steps :
PXRD : Compare experimental vs. simulated patterns (e.g., Cu-Kα radiation).
DSC : Identify melting point variations (ΔTm ~5–10°C) .
Advanced: What mechanistic hypotheses explain the compound’s inhibition of acetylcholinesterase (AChE)?
Q. Proposed Mechanism :
- Docking : The nitro group forms a π-π interaction with Trp86 in the AChE active site (ΔG = −9.2 kcal/mol) .
- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 1.8 µM) .
Basic: Which spectroscopic techniques are most reliable for quantifying this compound in mixtures?
Q. Analytical Comparison :
| Technique | LOD (µg/mL) | LOQ (µg/mL) | Matrix Compatibility |
|---|---|---|---|
| HPLC-UV | 0.1 | 0.3 | Plasma, liver homogenate |
| LC-MS/MS | 0.01 | 0.03 | Urine, microsomes |
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway elucidation?
Q. Method :
- Synthesis : Incorporate ¹⁵N at the morpholine ring via reductive amination (¹⁵NH₄Cl, NaBH₃CN) .
- Tracking : Use HRMS (Q-TOF) to detect labeled metabolites (e.g., m/z shift +1 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
